molecular formula C22H19N3 B14011742 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline CAS No. 32812-40-1

2-[(1,2-Diphenylhydrazinyl)methyl]quinoline

Cat. No.: B14011742
CAS No.: 32812-40-1
M. Wt: 325.4 g/mol
InChI Key: BQRJMSMMOOFKKT-UHFFFAOYSA-N
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Description

2-[(1,2-Diphenylhydrazinyl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure substituted with a diphenylhydrazinylmethyl group. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as ethanol or methanol . The reaction typically requires heating under reflux conditions for several hours to ensure complete conversion.

Another method involves the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction between 2-chloroquinoline and phenylhydrazine . This method may also involve the use of a reducing agent, such as sodium borohydride, to enhance the yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1,2-Diphenylhydrazinyl)methyl]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .

Properties

CAS No.

32812-40-1

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

1,2-diphenyl-1-(quinolin-2-ylmethyl)hydrazine

InChI

InChI=1S/C22H19N3/c1-3-10-19(11-4-1)24-25(21-12-5-2-6-13-21)17-20-16-15-18-9-7-8-14-22(18)23-20/h1-16,24H,17H2

InChI Key

BQRJMSMMOOFKKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN(CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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